REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[NH2:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[CH3:20])[C:14]([OH:16])=[O:15].[N:21](OC(C)(C)C)=O.C([O-])(=O)C.[K+].C1OCCOCCOCCOCCOCCOC1>C(Cl)(Cl)Cl.O1CCCC1>[C:14]([C:13]1[CH:12]=[C:11]2[C:19]([CH:20]=[N:21][NH:10]2)=[CH:18][CH:17]=1)([OH:16])=[O:15] |f:0.1,4.5|
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Name
|
|
Quantity
|
18 mL
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Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
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Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
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NC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
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N(=O)OC(C)(C)C
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Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred for an additional 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to 5°
|
Type
|
STIRRING
|
Details
|
After stirring for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
3:7 acetone:ethyl acetate (500 ml) and 1N hydrochloric acid (150 ml) were added
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
brine (150 ml) was added to the mixture
|
Type
|
FILTRATION
|
Details
|
the mixture filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with 3:7 acetone
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in hot acetic acid (250 ml)
|
Type
|
ADDITION
|
Details
|
250 ml saturated ethereal HCl and 250 ml ether were added sequentially
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
ADDITION
|
Details
|
treated with 3:7 acetone
|
Type
|
WAIT
|
Details
|
ethyl acetate (500 ml) and brine (100 ml) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C2C=NNC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |